2-Butoxy-N-(2-(ethylamino)ethyl)-4-quinolinecarboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-N-[2-(ethylamino)ethyl]-4-quinolinecarboxamide typically involves the reaction of 2-butoxy-4-quinolinecarboxylic acid with 2-(ethylamino)ethylamine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: 2-Butoxy-N-[2-(ethylamino)ethyl]-4-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-Butoxy-N-[2-(ethylamino)ethyl]-4-quinolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial agent due to its quinoline core.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Butoxy-N-[2-(ethylamino)ethyl]-4-quinolinecarboxamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit certain enzymes involved in cellular processes, contributing to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Cinchocaine: A local anesthetic with a similar quinoline structure, known for its potent and long-acting effects.
Dibucaine: Another local anesthetic with a quinoline core, used for its numbing properties.
Uniqueness: 2-Butoxy-N-[2-(ethylamino)ethyl]-4-quinolinecarboxamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other quinoline derivatives .
Properties
Molecular Formula |
C18H25N3O2 |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-butoxy-N-[2-(ethylamino)ethyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C18H25N3O2/c1-3-5-12-23-17-13-15(18(22)20-11-10-19-4-2)14-8-6-7-9-16(14)21-17/h6-9,13,19H,3-5,10-12H2,1-2H3,(H,20,22) |
InChI Key |
PSROMGJLHUTGHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCNCC |
Origin of Product |
United States |
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